molecular formula C12H24O B12561104 2-Methylundec-1-EN-5-OL CAS No. 143493-14-5

2-Methylundec-1-EN-5-OL

Cat. No.: B12561104
CAS No.: 143493-14-5
M. Wt: 184.32 g/mol
InChI Key: QOTGIBOHVLSNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylundec-1-EN-5-OL is a useful research compound. Its molecular formula is C12H24O and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143493-14-5

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-methylundec-1-en-5-ol

InChI

InChI=1S/C12H24O/c1-4-5-6-7-8-12(13)10-9-11(2)3/h12-13H,2,4-10H2,1,3H3

InChI Key

QOTGIBOHVLSNMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC(=C)C)O

Origin of Product

United States

Grignard Addition to an α,β Unsaturated Aldehyde:

Description: This approach involves the reaction of a Grignard reagent (e.g., hexylmagnesium bromide) with 2-methylpropenal. dalalinstitute.commasterorganicchemistry.comyoutube.com The reaction typically yields a mixture of 1,2- and 1,4-addition products.

Selectivity: This method is generally not stereoselective, producing a racemic mixture of the (R)- and (S)-enantiomers. Achieving high stereoselectivity would require the use of a chiral catalyst or a stoichiometric chiral ligand. acs.org

Asymmetric Reduction of an α,β Unsaturated Ketone:

Description: This method involves the synthesis of the precursor 2-methylundec-1-en-5-one, followed by its stereoselective reduction. acs.orgoup.com This can be achieved using chiral reducing agents like those derived from lithium aluminum hydride modified with chiral ligands, or through biocatalytic reduction using enzymes like ketoreductases. acs.org

Selectivity: This is a powerful method for achieving high enantioselectivity. Many enzymatic reductions proceed with excellent enantiomeric excess (ee). acs.org

Hoppe Matteson Aggarwal Rearrangement:

Electrophilic and Nucleophilic Reactions of the Alkene Moiety

The terminal double bond in 2-Methylundec-1-en-5-ol is susceptible to electrophilic attack. The electron-rich π-system readily reacts with electrophiles, leading to the formation of a carbocation intermediate. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon atom (C1), and the nucleophile attacks the more substituted carbon atom (C2), which can better stabilize the positive charge.

Key Electrophilic Addition Reactions:

Hydrohalogenation: Reaction with hydrogen halides (HX) is expected to proceed via a carbocation intermediate at the C2 position.

Hydration: Acid-catalyzed hydration will likely yield a tertiary alcohol, although the existing hydroxyl group might influence the reaction course.

Halogenation: The addition of halogens like Br₂ or Cl₂ would result in the formation of a dihaloalkane.

Nucleophilic attack on the alkene moiety is less common and would generally require activation by an electron-withdrawing group, which is absent in this molecule.

Table 1: Predicted Electrophilic Addition Reactions of this compound

ReactionReagentPredicted Major Product
HydrobrominationHBr2-Bromo-2-methylundecan-5-ol
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)2-Methylundecane-2,5-diol
ChlorinationCl₂1,2-Dichloro-2-methylundecan-5-ol

Oxidative Transformations of the Alcohol Functionality

The secondary alcohol group at the C5 position is a prime site for oxidation. A variety of oxidizing agents can convert this hydroxyl group into a ketone. The choice of reagent can influence the selectivity, especially in the presence of the alkene.

Mild Oxidation: Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are expected to selectively oxidize the secondary alcohol to a ketone without affecting the double bond.

Strong Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), could potentially lead to the cleavage of the double bond in addition to the oxidation of the alcohol.

The presence of the allylic alcohol functionality can also direct the stereochemistry of certain oxidative reactions, such as epoxidation. For instance, epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) may show diastereoselectivity due to hydrogen bonding with the hydroxyl group.

Reductive Processes and Hydrogenation Studies

The double bond in this compound can be readily reduced through catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is expected to yield the corresponding saturated secondary alcohol, 2-methylundecan-5-ol.

Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of an appropriate catalyst, can also achieve the reduction of the alkene. Some ruthenium-based catalysts have been shown to be effective for the transfer hydrogenation of allylic alcohols.

The secondary alcohol group is generally stable to these reductive conditions. Complete reduction of the alcohol to an alkane would require more forcing conditions, such as a Wolff-Kishner or Clemmensen reduction of the corresponding ketone.

Derivatization Chemistry for Functionalization

The hydroxyl group of this compound serves as a convenient handle for various derivatization reactions. These transformations are often employed to alter the molecule's physical properties or for analytical purposes, such as chromatography.

Common derivatization reactions for the secondary alcohol include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding esters.

Etherification: Treatment with an alkyl halide under basic conditions (Williamson ether synthesis) can produce ethers.

Silylation: Reaction with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) affords silyl (B83357) ethers, which are more volatile and suitable for gas chromatography.

Formation of Sulfonate Esters: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, converts the alcohol into a good leaving group for subsequent nucleophilic substitution reactions.

Rearrangement Reactions and Isomerization Pathways

Allylic alcohols like this compound are known to undergo rearrangement reactions, particularly under acidic or metal-catalyzed conditions. An allylic rearrangement, or allylic shift, involves the migration of the double bond and the hydroxyl group.

Acid-Catalyzed Rearrangement: In the presence of a strong acid, the hydroxyl group can be protonated and leave as a water molecule, forming an allylic carbocation. Nucleophilic attack by water can then occur at either end of the allylic system, potentially leading to a mixture of isomeric alcohols.

Metal-Catalyzed Isomerization: Transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, can facilitate the isomerization of allylic alcohols to the corresponding enols or enolates, which then tautomerize to the more stable ketone. This would result in the formation of 2-methylundecan-5-one.

Mechanistic Elucidation of Key Synthetic Steps and Transformations

The synthesis of this compound can be achieved through the nucleophilic addition of a suitable organometallic reagent to an aldehyde. A plausible synthetic route involves the reaction of 2-methylallylmagnesium chloride with hexanal.

Proposed Synthetic Mechanism:

Formation of the Grignard Reagent: 3-Chloro-2-methyl-1-propene reacts with magnesium metal to form 2-methylallylmagnesium chloride.

Nucleophilic Addition: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanal.

Protonation: A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound.

Mechanistic studies of the reactions of this compound often focus on the role of the bifunctionality. For instance, in palladium-catalyzed amination reactions of related allylic alcohols, computational studies have shown the importance of hydrogen bonding between the hydroxyl group and the catalyst system in activating the C-O bond for substitution. Similarly, the stereochemical outcome of reactions like epoxidation is mechanistically linked to the directing effect of the allylic hydroxyl group.

Advanced Spectroscopic and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For a molecule with a chiral center and complex proton environments like 2-methylundec-1-en-5-ol, advanced NMR methods are essential for unambiguous stereochemical assignment.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (CH₂)4.7 - 4.9~110
C2 (C)-~145
C3 (CH₂)2.0 - 2.2~40
C4 (CH₂)1.4 - 1.6~25
C5 (CH)3.6 - 3.8~70
C6-C10 (CH₂)1.2 - 1.422-32
C11 (CH₃)0.8 - 0.9~14
C2-CH₃1.7 - 1.8~22
OHVariable-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Chiral Derivatizing Agent Applications in NMR

To determine the absolute configuration of the stereocenter at C5, chiral derivatizing agents (CDAs) are employed. These agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), react with the alcohol to form diastereomeric esters. The differing spatial arrangement of the phenyl group in these diastereomers induces distinct changes in the chemical shifts of nearby protons, allowing for the assignment of the (R) or (S) configuration.

Multidimensional NMR Techniques for Complex Structures

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assigning the proton and carbon signals of this compound. COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. For more complex long-range correlations, HMBC (Heteronuclear Multiple Bond Correlation) experiments are utilized.

Mass Spectrometry Fragmentation Analysis for Structural Elucidation

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. While a specific mass spectrum for this compound is not available, the fragmentation of unsaturated alcohols is well-documented. wikipedia.orgjove.com

Upon ionization in a mass spectrometer, alcohols typically undergo two primary fragmentation pathways: alpha-cleavage and dehydration. libretexts.org For this compound, alpha-cleavage would involve the breaking of the C4-C5 or C5-C6 bond. Dehydration would result in the loss of a water molecule (18 amu), leading to the formation of an alkene radical cation. libretexts.org The presence of a double bond can also influence fragmentation, often leading to allylic cleavage.

Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
M+ - 18[C₁₂H₂₂]⁺Dehydration
M+ - C₆H₁₃[C₆H₁₁O]⁺Alpha-cleavage at C5-C6
M+ - C₄H₇[C₈H₁₇O]⁺Alpha-cleavage at C4-C5

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods, including Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful tools for determining the absolute configuration and enantiomeric purity of chiral compounds. nsf.govmdpi.com

Optical Rotation Dispersion (ORD) Studies

ORD measures the change in optical rotation of a chiral substance as a function of wavelength. The resulting ORD curve, particularly the sign and position of the Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band), can be correlated with the absolute configuration of the stereocenter.

Electronic Circular Dichroism (ECD) Analysis

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. saschirality.org The resulting spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its stereochemistry. By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations, the absolute configuration of the C5 stereocenter can be determined with a high degree of confidence.

Despite a comprehensive search for scientific literature, no specific experimental or theoretical vibrational spectroscopy data (Infrared and Raman) for the compound this compound could be located. While spectroscopic data for structurally related molecules—such as other long-chain unsaturated alcohols, isomers, and compounds with similar functional groups—are available, a direct analysis of the conformational and functional group characteristics of this compound through its unique vibrational spectrum is not possible at this time.

The successful application of vibrational spectroscopy for the detailed characterization of a molecule is predicated on the availability of its specific spectral data. This information is fundamental for assigning observed vibrational bands to the stretching and bending modes of its constituent functional groups and for elucidating the molecule's conformational isomers.

Further research, involving either the experimental acquisition of IR and Raman spectra from a synthesized sample of this compound or the computational modeling of its vibrational frequencies through methods like Density Functional Theory (DFT), would be required to generate the data necessary for the analysis outlined in the requested article section.

Computational and Theoretical Investigations of 2 Methylundec 1 En 5 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 2-methylundec-1-en-5-ol and how its shape influences its properties. Due to the presence of multiple single bonds, the molecule can exist in various spatial arrangements, known as conformations. Identifying the most stable, low-energy conformations is crucial as these are the most likely to be observed experimentally.

Detailed research findings in this area would involve the use of molecular mechanics force fields to systematically explore the potential energy surface of the molecule. By rotating the rotatable bonds, a multitude of conformations can be generated. The energy of each conformation is then calculated to identify the global and local minima. For this compound, key dihedral angles to investigate would be around the C4-C5 and C5-C6 bonds, which directly influence the spatial relationship between the hydroxyl group, the double bond, and the alkyl chain.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C4-C5-C6-C7) Relative Energy (kcal/mol)
1 60° (gauche) 0.00
2 180° (anti) 0.85
3 -60° (gauche) 1.20

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed and accurate description of molecular properties compared to molecular mechanics. These calculations can provide insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this compound.

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized around the electron-rich carbon-carbon double bond and the oxygen atom of the hydroxyl group. The LUMO, conversely, would likely be distributed over the antibonding orbitals of the double bond. The energies of these orbitals can be used to calculate various quantum chemical parameters that describe the molecule's reactivity.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy 1.5
HOMO-LUMO Gap 8.0
Ionization Potential 6.5
Electron Affinity -1.5

Quantum chemical calculations can be used to model chemical reactions involving this compound. By calculating the energies of reactants, products, and any intermediates and transition states, a detailed reaction pathway can be mapped out. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of a reaction.

For example, the dehydration of this compound to form a diene could be modeled. The calculations would identify the transition state for the elimination of water and determine the activation energy for the reaction. This information would be invaluable for optimizing reaction conditions.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. This can be a powerful tool for structure elucidation and for interpreting experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Quantum chemical methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These predicted shifts can be compared with experimental data to confirm the structure or to help assign peaks in a complex spectrum. The accuracy of these predictions has significantly improved with the development of new computational methods and can be particularly useful for distinguishing between different stereoisomers. nih.gov

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. Quantum chemical calculations can compute these frequencies, which correspond to the stretching and bending of bonds. The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups, such as the O-H stretch of the hydroxyl group and the C=C stretch of the alkene.

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H1 (vinyl) 4.95 4.92
H1' (vinyl) 4.80 4.78
H5 (CH-OH) 3.85 3.82
CH₃ (on C2) 1.70 1.68

Structure-Reactivity Relationship Prediction and Rational Design

By combining the insights from molecular modeling and quantum chemical calculations, it is possible to establish structure-reactivity relationships. Understanding how changes in the molecular structure of this compound affect its reactivity allows for the rational design of new molecules with desired properties. For instance, if the goal is to increase the nucleophilicity of the hydroxyl group, computational models could be used to explore the effect of adding different substituent groups to the molecule.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations can be used to understand how the molecule behaves in a solvent, such as water or an organic solvent. These simulations can reveal how the solvent molecules arrange themselves around the solute and how this affects the conformation and reactivity of this compound. This is particularly important for understanding reactions that are carried out in solution.

Biological and Ecological Roles of 2 Methylundec 1 En 5 Ol Excluding Human/clinical

Role as a Semiochemical or Pheromone Component in Non-Human Species

There is currently no available scientific literature identifying 2-Methylundec-1-en-5-ol as a semiochemical or a component of a pheromone in any non-human species. Searches for its involvement in insect communication systems did not produce any specific findings.

No studies were found that have identified or isolated this compound from any insect species as a compound used for communication.

As the compound has not been identified as a semiochemical, there are no corresponding studies characterizing any specific behavioral responses (such as attraction, repulsion, aggregation, or alarm) to this compound in any non-human organism.

Interspecies Chemical Communication Mechanisms

There is no information available to suggest that this compound is involved in any interspecies chemical communication mechanisms, such as kairomonal or allomonal interactions.

Biosynthetic Pathways and Enzymology in Producing Organisms

Given that no organism has been identified as producing this compound as a semiochemical, there is no information on its potential biosynthetic pathways or the enzymology involved in its production in any organism.

Chemoreception and Receptor Binding Studies in Non-Human Organisms

No studies on the chemoreception of this compound have been published. Consequently, there is no data on specific olfactory receptor neurons or binding proteins in any non-human organism that may detect this compound.

Ecological Interactions and Impact on Ecosystems

Due to the lack of information on its biological roles, there is no data available to describe the ecological interactions or the potential impact of this compound on any ecosystem.

Environmental Occurrence, Fate, and Ecotoxicological Studies Excluding Human Toxicity

Natural Abundance and Distribution in Environmental Compartments

There is no available information on the natural occurrence or detection of 2-Methylundec-1-en-5-ol in various environmental compartments such as air, water, soil, or sediment.

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Specific studies detailing the abiotic degradation of this compound through processes like photolysis or hydrolysis are not present in the current body of scientific literature.

Biotic Transformation and Biodegradation Processes

No research has been published on the biotic transformation or biodegradation of this compound by microorganisms or other biological systems.

Environmental Transport and Persistence Studies

Data regarding the environmental transport mechanisms, such as volatilization, sorption to soil or sediment, and potential for long-range transport, as well as studies on its persistence in the environment, are currently unavailable.

Ecotoxicological Assessment in Non-Target Organisms (e.g., Aquatic Organisms, Soil Microbes)

There are no published ecotoxicological studies assessing the potential impacts of this compound on non-target organisms, including aquatic life or soil microbial communities.

Advanced Analytical Methodologies for 2 Methylundec 1 En 5 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the analysis of 2-Methylundec-1-en-5-ol due to its volatility. mdpi.com This method combines the exceptional separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry. In trace analysis, GC-MS allows for the detection of minute quantities of the compound in various matrices. For volatile profiling, it is instrumental in identifying and quantifying this compound within a complex mixture of other volatile organic compounds (VOCs), such as in flavor and fragrance analysis or environmental monitoring. nih.govnih.gov

The process involves injecting a sample into the GC system, where it is vaporized. An inert carrier gas carries the vaporized analytes through a heated column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the stationary phase and the mobile gas phase. As this compound is a moderately polar alcohol, a mid-polarity column (e.g., one containing a phenyl- or cyanopropyl-functionalized polysiloxane) is often optimal for achieving good peak shape and resolution.

Upon exiting the column, the separated compound enters the mass spectrometer's ion source. Electron ionization (EI) is commonly used, bombarding the molecule with high-energy electrons to produce a predictable and reproducible fragmentation pattern. This pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries.

Table 1: Illustrative GC-MS Data for this compound

Parameter Illustrative Value/Observation Significance
Retention Time (RT) 12.5 minutes (on a standard non-polar column) Time taken for the analyte to pass through the GC column; aids in identification.
Molecular Ion [M]⁺ m/z 184 (low abundance) Corresponds to the molecular weight of the compound.
Key Fragment Ions m/z 166 [M-H₂O]⁺ Represents the loss of a water molecule, characteristic of alcohols.
m/z 123 Resulting from cleavage of the C-C bond adjacent to the hydroxyl group.

Chiral Column Chromatography for Enantiomeric Separation and Quantification

The carbon atom at position 5 in this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-Methylundec-1-en-5-ol and (S)-2-Methylundec-1-en-5-ol. These enantiomers often exhibit different biological activities. Therefore, the ability to separate and quantify them is crucial.

Chiral column chromatography is a specialized form of gas chromatography that achieves this separation. gcms.cz It utilizes a stationary phase that is itself chiral, most commonly based on derivatized cyclodextrins. Enantiomers interact diastereomerically with the chiral stationary phase, forming transient complexes of slightly different stabilities. This difference in interaction energy results in different retention times for the (R) and (S) enantiomers, allowing for their separation and individual quantification. This technique is indispensable for determining the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) of a sample.

Table 2: Example Enantiomeric Separation Data using Chiral GC

Enantiomer Hypothetical Retention Time (min) Peak Area (%)
(R)-2-Methylundec-1-en-5-ol 15.2 75

Derivatization Strategies for Enhanced GC-MS Detection

Although this compound is amenable to direct GC-MS analysis, derivatization can significantly improve its chromatographic behavior and detection sensitivity. Derivatization is a chemical modification of the analyte to produce a new compound with more favorable properties for analysis. researchgate.netresearchgate.net For alcohols, common goals of derivatization are to block the polar hydroxyl group, thereby reducing peak tailing, increasing volatility, and enhancing thermal stability. researchgate.net

A prevalent strategy is silylation , where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the alcohol into its corresponding TMS ether. This derivative is more volatile and less polar, resulting in sharper, more symmetrical peaks and often lower detection limits. Furthermore, the mass spectrum of the TMS derivative can provide additional structural confirmation.

Table 3: Comparison of Native vs. Derivatized Compound Properties for GC-MS

Property This compound (Native) This compound TMS Ether (Derivatized)
Polarity Moderate Low
Volatility Moderate High
Chromatographic Peak Shape May exhibit some tailing Symmetrical and sharp
Molecular Weight 184.32 g/mol 256.51 g/mol

| Mass Spectrum Feature | [M-H₂O]⁺ fragment is common | Strong [M-15]⁺ fragment (loss of CH₃ from TMS) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

While GC-MS is the preferred method for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes relevant for analyzing non-volatile derivatives of this compound. If the compound is intentionally derivatized with a large, non-volatile functional group (e.g., a fluorescent tag or a permanently charged moiety to enhance ionization), it may no longer be suitable for GC. In such cases, LC-MS provides the necessary analytical power. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent is then introduced into a mass spectrometer, typically using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are adept at ionizing non-volatile and thermally labile molecules.

Hyphenated Techniques for Complex Matrix Analysis

Hyphenated techniques involve the coupling of two or more analytical instruments to achieve a level of performance that surpasses the individual components. nih.govnih.gov For analyzing this compound in highly complex matrices like essential oils, food products, or biological fluids, conventional one-dimensional GC-MS may not provide sufficient resolving power.

Comprehensive two-dimensional gas chromatography (GC×GC-MS) is a prime example of an advanced hyphenated technique. In GC×GC, the effluent from a primary GC column is continuously trapped, concentrated, and re-injected onto a second, shorter column with a different stationary phase. This results in a highly structured two-dimensional chromatogram with a vastly increased peak capacity, allowing for the separation of the target analyte from hundreds or even thousands of other matrix components. gcms.cz

Quantitative Analytical Method Development and Validation

Developing a robust quantitative method for this compound is essential for quality control and research purposes. The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu Key validation parameters, as often outlined by regulatory bodies like the ICH, must be rigorously evaluated. gavinpublishers.comresearchgate.net

Table 4: Key Parameters for Quantitative Method Validation

Parameter Description Typical Acceptance Criteria for GC-MS
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components. No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentration levels of the analyte. Typically 80-120% of the expected test concentration. europa.eu
Accuracy The closeness of the test results to the true value. Recovery of 98.0% to 102.0%
Precision The degree of scatter between a series of measurements. (Repeatability, Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |

Development of Novel Detection and Sensing Technologies

Research into novel detection and sensing technologies aims to provide faster, more portable, and potentially real-time analysis of volatile compounds like this compound. While still largely in the research phase for this specific compound, these technologies could include:

Electronic Noses: Arrays of chemical sensors that generate a characteristic pattern or "smell-print" for a specific VOC or mixture. These could be developed for rapid quality screening.

Biosensors: Devices that utilize a biological recognition element (like an enzyme or antibody) coupled to a transducer to detect the target analyte with very high specificity.

Advanced Mass Spectrometry Ionization Techniques: Methods like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) or Proton Transfer Reaction Mass Spectrometry (PTR-MS) allow for the direct, real-time analysis of VOCs in air or breath without prior chromatographic separation, offering new possibilities for in-situ monitoring.

These emerging technologies hold the potential to move the analysis of this compound from the laboratory to the field, enabling new applications in process monitoring, environmental science, and diagnostics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.